molecular formula C14H21NO4S B2408413 N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1396676-83-7

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2408413
CAS No.: 1396676-83-7
M. Wt: 299.39
InChI Key: XRXFBMACXWEYPW-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H21NO4S and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have shown promising antitumor activities. These compounds are potent cell cycle inhibitors, disrupting tubulin polymerization and causing decreases in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides based on gene expression changes, highlighting their potential in cancer therapy (Owa et al., 2002).

Electrochemical and Spectroelectrochemical Properties

The synthesis and characterization of novel metallophthalocyanines, including derivatives of N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide, have been explored for their electrochemical and spectroelectrochemical properties. These compounds exhibit unique redox behaviors, making them of interest for applications in materials science and catalysis (Kantekin et al., 2015).

Anti-HIV and Antifungal Activities

A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and evaluated for their anti-HIV and antifungal activities. This research opens new avenues for the development of sulfonamide-based therapeutics in infectious disease management (Zareef et al., 2007).

Catalysis and Organic Synthesis

The rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases the utility of sulfonamides in facilitating challenging chemical transformations. This methodology enables the synthesis of diverse substituted acrylonitriles, demonstrating the versatility of sulfonamides in organic synthesis (Chaitanya & Anbarasan, 2015).

Carbonic Anhydrase Inhibition

The development of new dibenzenesulfonamides as anticancer drug candidates highlights their role in inducing apoptosis and autophagy pathways in cancer cells. These compounds also exhibit carbonic anhydrase inhibitory effects, further supporting their potential in cancer therapy (Gul et al., 2018).

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-3-6-13(19-2)14(9-10)20(17,18)15-8-7-12(16)11-4-5-11/h3,6,9,11-12,15-16H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXFBMACXWEYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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